4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: F171480) is a boronic ester derivative of the 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core features a fused bicyclic structure with a fluorine substituent at position 4 and a tetramethyl dioxaborolane group at position 5. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, particularly kinase inhibitors targeting FGFR and c-KIT . Its molecular formula is C₁₃H₁₆BFN₂O₂, with a molecular weight of 262.09 g/mol and 97% purity commercially available (Aladdin, ¥34,000/1g) .
Properties
IUPAC Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-17-11-8(10(9)15)5-6-16-11/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSNSSYFFOFNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2F)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129004 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-17-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H17BFNO2
- Molecular Weight : 261.10 g/mol
- CAS Number : 1207623-95-7
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, may exhibit antidiabetic properties. In vitro studies have shown that these compounds can stimulate glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without affecting insulin concentration. For instance, a study demonstrated that certain derivatives increased insulin sensitivity in adipocytes by up to 37.4% at optimal concentrations .
Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. The compound showed significant activity against various bacterial strains in vitro. Notably, modifications to the pyridine ring structure were found to enhance solubility and stability, which are critical for effective antimicrobial action .
Anticancer Activity
The anticancer potential of 4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated through cytotoxicity assays against various cancer cell lines. Preliminary results indicate moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. Such selectivity is crucial for developing effective cancer therapies .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors related to glucose metabolism and cell proliferation.
- Cell Signaling Pathways : The compound could influence signaling pathways that regulate cell growth and apoptosis.
Study 1: Antidiabetic Effects in Rodent Models
A study conducted on rodent models demonstrated that administration of the compound resulted in a statistically significant reduction in blood glucose levels compared to control groups. The optimal dosage was identified as 2 mg/kg body weight, highlighting the compound's potential for further development as an antidiabetic agent.
Study 2: Antimicrobial Efficacy Against Resistant Strains
Another case study evaluated the efficacy of the compound against antibiotic-resistant bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow for the modification of biologically active compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolopyridines exhibit anticancer properties. A study demonstrated that modifications to the pyrrolopyridine scaffold can enhance cytotoxicity against cancer cell lines. This suggests that compounds like 4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine could serve as lead compounds in drug discovery targeting cancer therapies .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
Table 1: Synthetic Pathways Utilizing 4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| C–N Bond Formation | Synthesis of amines via nucleophilic attack | |
| Cross-Coupling | Generation of complex organic frameworks |
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.
Case Study: Polymer Development
A recent study investigated the incorporation of boron-containing compounds into polymer matrices to enhance their thermal stability and mechanical properties. The findings suggest that including 4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can lead to improved performance characteristics in thermosetting resins .
Agrochemicals
Research into the agrochemical potential of this compound indicates that it may serve as an effective agent for pest control or as a herbicide due to its structural similarities with known agrochemical agents.
Table 2: Potential Agrochemical Applications
Comparison with Similar Compounds
Positional Isomers of Fluorine and Boronic Ester
a. 3-Fluoro-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1620575-05-4)
- Structure : Fluorine at position 3, boronic ester at position 5.
- Properties : Same molecular weight (262.09 g/mol) but distinct electronic effects due to fluorine’s position. The 3-fluoro substitution may alter π-stacking interactions in kinase binding pockets compared to the 4-fluoro analog .
- Synthesis : Prepared via similar palladium-catalyzed coupling, but yields and reaction conditions vary based on substituent steric effects .
b. 5-Fluoro-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (AldrichCPR: ADE001024)
- Structure : Fluorine at position 5, boronic ester at position 3.
- Molecular weight remains identical (262.09 g/mol) .
Halogen-Substituted Analogs
a. 5-Bromo-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1072152-50-1)
b. 5-Chloro Derivatives
Trifluoromethyl and Methyl-Substituted Derivatives
a. 3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1198094-97-1)
b. 1-Methyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1220696-34-3)
- Structure : Methyl group at position 1 (N-methylation), boronic ester at position 5.
- Impact : N-methylation improves metabolic stability by reducing oxidative deamination. Purity ≥96% (MSE Supplies) .
Structure-Activity Relationships (SAR)
- Fluorine Position : 4-Fluoro substitution optimizes hydrogen bonding with kinase hinge regions (e.g., FGFR1’s D641), while 3-fluoro analogs show reduced potency .
- Boronic Ester Position : Position 5 boronic esters enable efficient coupling for prodrug synthesis, whereas position 3 analogs require tailored catalysts .
- Electron-Withdrawing Groups : CF₃ at position 5 enhances target affinity but may reduce solubility .
Preparation Methods
Cyclocondensation of Fluorinated Pyrrole Derivatives with Boron-Containing Diketoesters
Core Formation via Modified Madelung Synthesis
Post-Functionalization of Preformed Pyrrolopyridine Cores
Miyaura Borylation of 5-Halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
This two-step approach involves synthesizing 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine via cyclocondensation, followed by palladium-catalyzed borylation. The halogenated intermediate is prepared using a Fischer-type cyclization of 4-fluoropyrrole-3-carboxaldehyde with ethyl bromoacetate in tetrahydrofuran (THF). Subsequent Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst to replace bromine with the boronic ester.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 72% yield |
| Solvent | 1,4-Dioxane | Minimal side products |
| Reaction Time | 6 h at 80°C | Complete conversion |
Fluorination via Halogen Exchange
An alternative route introduces fluorine post-cyclization using Selectfluor on a 4-chloro precursor. The chloro derivative is synthesized by treating the pyrrolopyridine core with phosphorus oxychloride, followed by halogen exchange at 120°C in dimethylformamide (DMF).
Comparative Yields:
One-Pot Tandem Synthesis via Blaise Reaction Intermediates
Blaise Reaction-Mediated Cyclization
Ethyl bromoacetate reacts with nitriles in THF to form vinyl zinc intermediates, which undergo intramolecular cyclization with boron-containing reagents. Using 2-fluoro-3-cyanopyrrole and bis(neopentyl glycolato)diboron, this method achieves simultaneous ring closure and boronic ester installation.
Advantages:
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 58–65 | 98 | Direct boronic ester inclusion | Limited substrate availability |
| Post-Functionalization | 67–72 | 95 | Modularity | Multi-step purification |
| Blaise Tandem | 85 | 97 | High efficiency | Sensitivity to moisture |
Q & A
Q. Example protocol :
React 5-bromo-1H-pyrrolo[2,3-b]pyridine with B₂pin₂, Pd(dppf)Cl₂, and KOAc in dioxane at 90°C.
Purify via silica gel chromatography (DCM:EtOAc = 90:10) .
Basic: How is this compound characterized using spectroscopic methods?
Critical characterization techniques include:
- ¹H/¹³C NMR : Identify substituent positions and confirm boronate installation. For example, the tetramethyl-dioxaborolane group shows characteristic singlets at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇BFN₂O₂).
- X-ray crystallography : Resolve steric effects of the tetrahedral boronate group and fluorine substitution .
Data interpretation tip : Overlapping signals in the aromatic region (δ 7.5–9.0 ppm) can be resolved using 2D NMR (e.g., COSY, HSQC) .
Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing diverse aryl groups?
Optimization factors include:
- Catalyst selection : Pd(PPh₃)₄ is effective for electron-rich aryl boronic acids, while Pd(dppf)Cl₂ improves yields with sterically hindered substrates .
- Solvent system : Use toluene/EtOH/H₂O (3:1:1) for solubility and reaction efficiency .
- Temperature : 90–105°C balances reactivity and decomposition risks .
- Base : K₂CO₃ outperforms Na₂CO₃ in biphasic systems due to better solubility .
Case study : Coupling with 3,4-dimethoxyphenylboronic acid achieved 87% yield using Pd(PPh₃)₄, K₂CO₃, and 105°C .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?
SAR studies often involve:
- Functional group variation : Modify the pyrrolo[2,3-b]pyridine core with substituents (e.g., nitro, methoxy) to assess steric/electronic effects on kinase binding .
- Molecular docking : Use software like AutoDock to model interactions with kinase ATP pockets (e.g., FGFR1’s hinge region). The fluorine atom may form halogen bonds with backbone amides .
- Biological assays : Measure IC₅₀ values against target kinases (e.g., DYRK1A, HPK1) using fluorescence polarization assays .
Key finding : 3-Nitro-5-aryl derivatives showed enhanced potency due to improved π-π stacking in hydrophobic pockets .
Advanced: How are low yields addressed in nucleophilic substitution reactions involving this compound?
Common challenges and solutions:
- Steric hindrance : Replace bulky boronate-protecting groups (e.g., switch from TIPS to tosyl) to improve accessibility .
- Solvent polarity : Use DMF or DMSO to stabilize transition states in SNAr reactions .
- Catalytic additives : Add CuI (10 mol%) to accelerate fluoride displacement in aromatic systems .
Example : Reaction with 4-(trifluoromethyl)phenylboronic acid achieved 87% yield after optimizing solvent (toluene/EtOH) and base (K₂CO₃) .
Advanced: How do computational methods elucidate binding interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., FGFR1) to identify stable binding conformers. The 4-fluoro group may reduce desolvation penalties in hydrophobic pockets .
- Density functional theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic modifications .
- Free energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., boronate vs. carboxylate) .
Tool recommendation : Schrödinger Suite for integrated docking and MD workflows.
Contradiction Resolution: Why do different catalysts yield divergent cross-coupling efficiencies?
Contradictory results arise from substrate-specific effects:
- Electron-deficient aryl boronic acids : Pd(PPh₃)₄ provides better oxidative addition kinetics .
- Steric hindrance : Pd(dppf)Cl₂’s larger ligand sphere accommodates bulky groups (e.g., 3,4-dimethoxyphenyl) .
- Side reactions : Pd(OAc)₂ with SPhos ligand minimizes protodeboronation in aqueous systems .
Validation step : Screen catalysts (5 mol%) in small-scale reactions before scaling up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
